![molecular formula C22H28N2O4 B1506997 1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane CAS No. 885275-74-1](/img/structure/B1506997.png)

1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane

Vue d'ensemble

Description

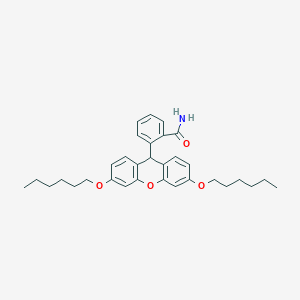

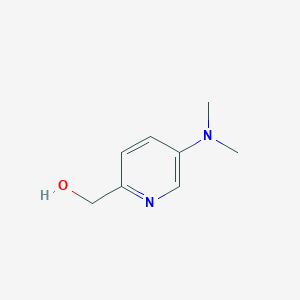

“1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane” is a heterocyclic organic compound . It has a molecular weight of 384.4742 and a molecular formula of C22H28N2O4 .

Molecular Structure Analysis

The molecular structure of “1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane” includes a total of 58 bonds, with 30 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, and 1 seven-membered ring .Physical And Chemical Properties Analysis

“1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane” is a light yellow solid .Applications De Recherche Scientifique

Chemical Synthesis and Modification

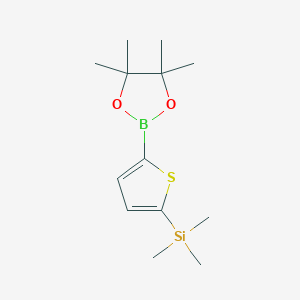

Research demonstrates the versatility of naphthalene and diazepane derivatives in chemical synthesis. For instance, compounds derived from 1,8-diaminonaphthalene have been studied for their structural peculiarities and reactivity, highlighting the potential for creating diverse molecular architectures (Akerman et al., 2011). Similarly, the chemoselectivity and enantiocontrol in catalytic intramolecular metal carbene reactions of diazo acetates linked to reactive functional groups by naphthalene-1,8-dimethanol underscore the compound's utility in synthesizing chiral molecules (Doyle et al., 1999).

Materials Science and Dye Chemistry

Naphthalene-fused compounds, such as BODIPY derivatives, have been explored for their optical properties, offering significant potential for applications in fluorescent dyes and imaging agents. A study on naphthalene-fused BODIPY demonstrated its utility as a saturated-red fluorescent dye with a large Stokes shift, suitable for living cell imaging (Yang et al., 2015). This suggests that related compounds could serve as valuable tools in biological research and diagnostic imaging.

Environmental Applications

Research into the degradation pathways of naphthalene azo dye intermediates using Fenton's reagent highlights the environmental relevance of naphthalene derivatives. These studies provide insights into the oxidative degradation mechanisms of complex organic molecules, which could inform the development of advanced wastewater treatment technologies (Zhu et al., 2012).

Advanced Functional Materials

The exploration of differentially protected diboron compounds for regioselective diboration of alkynes, leading to the synthesis of 1,8-diborylnaphthalenes, points to the potential for creating novel materials with unique electronic properties (Iwadate et al., 2010). Such compounds could find applications in organic electronics and photovoltaics.

Safety and Hazards

Propriétés

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]-2-naphthalen-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-22(2,3)28-21(27)24-12-6-11-23(13-14-24)19(20(25)26)18-10-9-16-7-4-5-8-17(16)15-18/h4-5,7-10,15,19H,6,11-14H2,1-3H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKZZXDCBWXPEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CC3=CC=CC=C3C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50722962 | |

| Record name | [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](naphthalen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50722962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane | |

CAS RN |

885275-74-1 | |

| Record name | [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](naphthalen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50722962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[1,2-b:4,5-b']difuran](/img/structure/B1506952.png)

![Vanadium,bis[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B1506959.png)